molecular formula C23H20N4OS3 B12010395 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide

Cat. No.: B12010395
M. Wt: 464.6 g/mol
InChI Key: LALFOGLXYCIJOD-LFVJCYFKSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a naphthyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with a benzylsulfanyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetohydrazide moiety can be reduced to an alcohol.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiadiazole and naphthyl groups. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide lies in its combination of a thiadiazole ring with a naphthyl group and an acetohydrazide moiety

Properties

Molecular Formula

C23H20N4OS3

Molecular Weight

464.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C23H20N4OS3/c1-16(19-12-11-18-9-5-6-10-20(18)13-19)24-25-21(28)15-30-23-27-26-22(31-23)29-14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,25,28)/b24-16+

InChI Key

LALFOGLXYCIJOD-LFVJCYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)/C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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